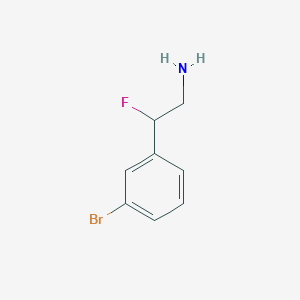
2-(3-Bromophenyl)-2-fluoroethan-1-amine
説明
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of any known reactions that the compound undergoes, including the reaction conditions and products .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis of Benzimidazoles and Thiadiazole Derivatives
Research by Lygin and Meijere (2009) demonstrates the use of o-bromophenyl isocyanide, which reacts with primary amines to produce 1-substituted benzimidazoles and thiadiazole derivatives. This synthesis process is significant in the development of compounds with potential pharmacological applications (Lygin & Meijere, 2009).
Fluorination of Amine, Phenol, and Amide Groups
Zhang et al. (2003) explored the use of [18F]fluoroethyl bromide to increase the reactivity with amine, phenol, and amide groups for the synthesis of [18F]fluoroethylated compounds. This research is pivotal in the field of positron emission tomography (PET) tracer development, highlighting the application of fluoroethylation in medical imaging (Zhang et al., 2003).
Synthesis of Fluorescent Imines
García-Hernández and Gabbaï (2009) reported on the synthesis of fluorescent imines using 2-(2-bromophenyl)-dioxolane. The study highlights the structural properties and emission characteristics of these compounds, which can be crucial for the development of new fluorescent materials for various applications (García-Hernández & Gabbaï, 2009).
Chemoselective Amination
Stroup et al. (2007) discussed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, which is relevant to the context of 2-(3-Bromophenyl)-2-fluoroethan-1-amine. This research provides insights into the selective amination processes, essential for the development of specific compounds in organic synthesis (Stroup et al., 2007).
Fluorosulfonylvinylation of Amines
Leng et al. (2020) developed a protocol for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, which is relevant for understanding the functionalization of compounds like 2-(3-Bromophenyl)-2-fluoroethan-1-amine. This research contributes to the synthesis of compounds with potential antimicrobial applications (Leng et al., 2020).
Synthesis of Amino-3-fluorophenyl Boronic Acid
Das et al. (2003) synthesized amino-3-fluorophenyl boronic acid, which shares structural similarities with 2-(3-Bromophenyl)-2-fluoroethan-1-amine. Their research is crucial for the development of glucose sensing materials and highlights the utility of boronic acids in various synthetic applications (Das et al., 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-bromophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAHHQSCBWJANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299503 | |
| Record name | 3-Bromo-β-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2-fluoroethan-1-amine | |
CAS RN |
794472-18-7 | |
| Record name | 3-Bromo-β-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794472-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-β-fluorobenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



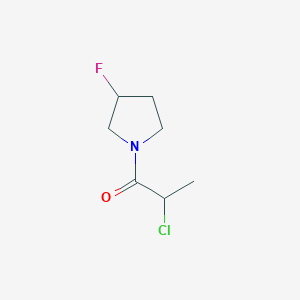
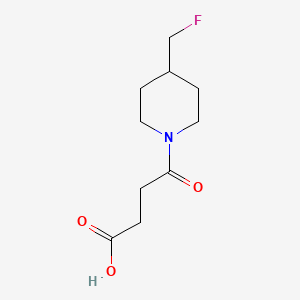


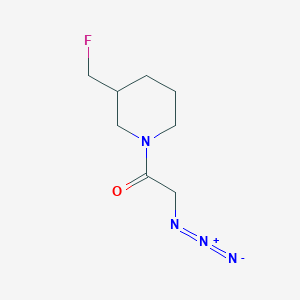
![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)

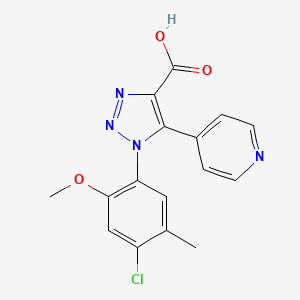

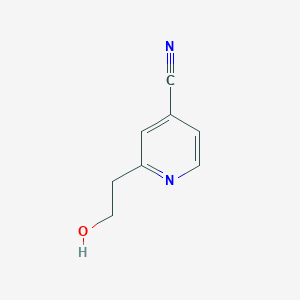


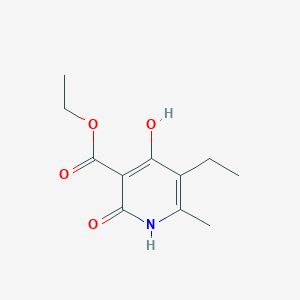
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)